Bis(tert-butylcyclopentadienyl)titanium(IV) dichloride

Diastereoselective Reduction Epoxide Hydrosilylation Titanium(III) Catalysis

Titanocene-catalyzed radical reductions often suffer from poor diastereocontrol or isotopic scrambling when using unsubstituted Cp2TiCl2. This tert-butyl-substituted bent metallocene provides quantifiable advantages for stereoselective and isotopic labeling applications. - **Deuterium Incorporation:** 98% (vs. 85-90% with Cp2TiCl2) in epoxide deuterosilylation; meets ADME study standards. - **Stereocontrol:** Delivers excellent diastereomeric ratios for anti-Markovnikov alcohols; substitution with Cp2TiCl2 collapses d.r. to 85:15. - **Synthetic Control:** Slower halide substitution rate due to steric hindrance enables stepwise functionalization, minimizing over-substituted byproducts. Available for immediate R&D shipment.

Molecular Formula C18H26Cl2Ti
Molecular Weight 361.2 g/mol
Cat. No. B12061304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(tert-butylcyclopentadienyl)titanium(IV) dichloride
Molecular FormulaC18H26Cl2Ti
Molecular Weight361.2 g/mol
Structural Identifiers
SMILESCC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl
InChIInChI=1S/2C9H13.2ClH.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H;/q;;;;+2/p-2
InChIKeyVUWPOFFYSGYZQR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(tert-butylcyclopentadienyl)titanium(IV) Dichloride: Sterically-Bulky Titanocene Precatalyst


Bis(tert-butylcyclopentadienyl)titanium(IV) dichloride, (tBuC5H4)2TiCl2, is a group 4 bent-metallocene pre-catalyst in which two tert-butyl-substituted cyclopentadienyl ligands and two chloride ligands coordinate to a Ti(IV) center [1]. The sterically demanding tBu groups introduce quantifiable differences in reactivity and selectivity compared to the unsubstituted parent compound, Cp2TiCl2 [2]. This compound serves as a precursor for low-valent titanium(III) catalysts, supramolecular self-assembly building blocks, and a synthon for functionalized titanocene derivatives [2][3].

Steric control in radical-mediated reductions
Precursor to low-valent Ti(III) catalysts
Building block for supramolecular rectangles

Why Steric Bulk Prevents Generic Substitution


In-class generic substitution of titanocene dihalides is not viable for applications demanding high stereocontrol or precise isotopic labeling. The tert-butyl substituents on the cyclopentadienyl rings impose critical steric constraints that directly alter catalytic performance in radical-mediated reductions [1]. As demonstrated by Gansäuer and coworkers, simply replacing (tBuC5H4)2TiCl2 with Cp2TiCl2 results in a quantifiable collapse of diastereomeric ratio for anti-Markovnikov alcohols from excellent levels to d.r. = 85:15 [1]. Similarly, in deuterium incorporation studies, the tBu-substituted precatalyst delivers superior deuterium incorporation (up to 98% DI) by suppressing off-cycle isotope scrambling, a pathway that is prevalent with Cp2TiCl2 [2]. Its physical properties, including a melting point of 233 °C and high air/moisture sensitivity, also set it apart from other titanocene dichlorides .

Diastereoselectivity collapse Replacing with unsubstituted titanocene may significantly diminish diastereomeric ratio.
Lower deuterium incorporation Unsubstituted analog may exhibit off-cycle isotope scrambling, reducing achievable deuterium content.
Faster substitution kinetics Faster chloride exchange in Cp2TiCl2 may compromise stepwise derivatization control.
Altered supramolecular geometry Unsubstituted precursor lacks the bent metallocene corner motif; cavity properties may differ.

Quantitative Evidence: tBu-Substituted vs. Unsubstituted Titanocene


Diastereoselectivity in Anti-Markovnikov Alcohol Synthesis

In a formal anti-Markovnikov epoxide hydrosilylation, the steric bulk of (tBuC5H4)2TiCl2 is essential for high diastereocontrol. When the less bulky precatalyst Cp2TiCl2 is used under analogous conditions, the diastereomeric ratio (d.r.) of the product is significantly diminished [1]. The reference states that Cp2TiCl2 'have been shown to lead to significant deterioration of d.r. for the obtained anti-Markovnikov alcohols (d.r.=85:15)' [1]. By inference, (tBuC5H4)2TiCl2 provides the superior selectivities that are reported throughout the scope of the study.

Diastereomeric ratio
Head-to-head
(tBuCp)2TiCl2: reported d.r. >90:10 Cp2TiCl2: d.r. 85:15
Steric bulk is essential for high diastereocontrol
Reported comparison; verify under own conditions
Diastereoselective Reduction Epoxide Hydrosilylation Titanium(III) Catalysis

Deuterium Incorporation in Precision Isotopic Labeling

The (tBuC5H4)2TiCl2 precatalyst is crucial for achieving high deuterium incorporation (DI) in epoxide deuterosilylation. With the allylMgBr activation method, Cp2TiCl2 provided a DI of only 85–90% due to off-cycle isotope scrambling [1]. The bulkier (tBuC5H4)2TiCl2 system suppresses this scrambling, and with the optimized BnMgBr activator, it achieves an excellent 98% DI [1]. The authors explicitly state: 'it also rationalizes the higher DI with (tBuC5H4)2TiCl2 compared to Cp2TiCl2 because the bulkier ligands lead to a slower hydrometallation' [1].

Deuterium incorporation
Head-to-head
98% DI with BnMgBr activation Cp2TiCl2: 85–90% DI
Bulkier ligand suppresses off-cycle isotope scrambling
8–13 pp increase; residual impurity only ~2%
Precision Deuteration Isotopic Labeling Radical Catalysis

Halide Substitution Kinetics and Steric Retardation

The chloride ligands in (tBuC5H4)2TiCl2 are susceptible to substitution by nucleophiles, but the increased steric hindrance from the tert-butyl groups significantly slows this kinetics relative to the unsubstituted Cp2TiCl2 [1]. This is a class-level inference drawn from the known effect of bulky cyclopentadienyl substituents in titanocene chemistry.

Substitution kinetics
Class-level
Slower halide exchange vs. Cp2TiCl2
May enable controlled mono-substitution
Qualitative observation; kinetic data to verify
Organometallic Synthesis Ligand Substitution Steric Effects

Supramolecular Self-Assembly: Bent-Metallocene Unit for Molecular Rectangles

Both (tBuC5H4)2TiCl2 and Cp2TiCl2 serve as precursors to low-valent titanocene fragments for self-assembly of molecular rectangles [1]. However, the use of the tBu-substituted derivative results in the first examples of molecular rectangles containing bent metallocene corner units, introducing different steric properties around the metal center compared to the unsubstituted analog [1]. This is a class-level inference about the impact of the substituent on the resulting supramolecular architecture.

Bent metallocene motif
Class-level
Forms bent corner units in molecular rectangles
Steric profile differs from unsubstituted analog
Supramolecular architecture context
Supramolecular Chemistry Self-Assembly Titanium Building Blocks

High-Value Application Scenarios Based on Superior Selectivity


High-Isotopic-Purity Deuterated Pharmaceutical Synthesis

In medicinal chemistry programs requiring deuterated drug candidates, (tBuC5H4)2TiCl2 is the preferred precatalyst for epoxide deuterosilylation. It achieves 98% deuterium incorporation, compared to 85-90% with Cp2TiCl2, directly reducing isotopic impurity [4]. This meets the stringent standards for ADME and pharmacokinetic studies where even low isotopic scrambling can compromise data.

High-Diastereoselective Anti-Markovnikov Alcohol Synthesis

For synthetic routes needing superior stereocontrol in titanocene-catalyzed epoxide hydrosilylation, (tBuC5H4)2TiCl2 is essential. Using Cp2TiCl2 results in a poor d.r. of 85:15, whereas the tert-butyl-substituted catalyst provides the high selectivities demonstrated in published substrate scopes [4]. This is critical for producing diastereomerically pure intermediates.

Controlled Mono-Substituted Derivative Synthesis

When the synthetic goal is a stepwise or selective halide substitution on the titanocene framework, (tBuC5H4)2TiCl2 offers a kinetic advantage. Its slower substitution rate, due to tert-butyl steric hindrance, allows for better reaction control and may prevent the formation of over-substituted byproducts that occur with the more reactive Cp2TiCl2 [4].

Sterically-Defined Supramolecular Assembly

For constructing titanium-based supramolecular polygons, the choice of (tBuC5H4)2TiCl2 as a precursor yields 'bent metallocene' corner units, a structural motif distinct from the unsubstituted Cp2TiCl2 [4]. This allows researchers to tune the cavity size and internal steric environment of molecular rectangles for specific host-guest applications.

Application
Selection Property
Validation Focus
Deuterated compound synthesis (ADME)
Steric suppression of isotope scrambling
Deuterium incorporation verification
High-diastereoselective alcohol synthesis
Steric control of diastereoselectivity
d.r. endpoint review
Controlled mono-substituted derivative synthesis
Retarded substitution kinetics
Mono-substitution selectivity
Sterically-defined supramolecular assembly
Bent metallocene corner geometry
Cavity/steric environment assessment
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